molecular formula C17H22ClFN2O2 B2528731 2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320817-68-1

2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B2528731
CAS No.: 2320817-68-1
M. Wt: 340.82
InChI Key: PXQRHIUGZWCPTD-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-6-fluorophenyl group attached to an ethanone backbone, linked to a 1,4-diazepane ring substituted with a tetrahydrofuran-3-yl moiety. The chloro-fluoro substitution on the phenyl ring may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2/c18-15-3-1-4-16(19)14(15)11-17(22)21-7-2-6-20(8-9-21)13-5-10-23-12-13/h1,3-4,13H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQRHIUGZWCPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, with the molecular formula C17H22ClFN2OC_{17}H_{22}ClFN_2O and a molecular weight of 340.8 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC17H22ClFN2O
Molecular Weight340.8 g/mol
CAS Number2320817-68-1
StructureStructure

Pharmacological Properties

The compound exhibits a range of biological activities primarily attributed to its structural features, particularly the presence of the chloro and fluorine substituents on the phenyl ring and the diazepan moiety. These modifications are known to enhance lipophilicity and receptor binding affinity.

  • Kinase Inhibition :
    • Similar compounds have been reported to act as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer progression and other diseases . The specific mechanism by which this compound inhibits kinase activity remains to be fully elucidated but may involve competitive inhibition at ATP-binding sites.
  • Neuropharmacological Effects :
    • Compounds with diazepan structures often exhibit anxiolytic and sedative effects. Preliminary studies suggest that this compound may influence GABAergic systems, although specific data on this compound's impact is limited.
  • Antimicrobial Activity :
    • Some derivatives of chloro-fluorophenyl compounds have shown promising antimicrobial properties. Further investigation is needed to determine if this compound possesses similar activity.

Study 1: Kinase Inhibition Profile

A study conducted on a series of compounds structurally related to 2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one revealed that modifications to the phenyl ring significantly affected their IC50 values against various kinases. The compound demonstrated moderate inhibition against mTOR and EGFR kinases, suggesting potential applications in cancer therapeutics .

Study 2: Neuropharmacological Assessment

In a preclinical model assessing anxiety-like behavior, compounds with similar diazepan structures were evaluated for their ability to reduce anxiety responses in rodents. The results indicated that such compounds could significantly decrease anxiety levels, likely through modulation of GABA receptors. While direct studies on this specific compound are lacking, it is hypothesized that it may exhibit similar effects due to its structural characteristics.

The proposed mechanisms of action for 2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one include:

  • Inhibition of Kinases : The compound may compete with ATP for binding sites on kinases, disrupting downstream signaling pathways.
  • GABAergic Modulation : By potentially enhancing GABA receptor activity, it may exert anxiolytic effects similar to other diazepam derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the ethanone core, aromatic substituents, or heterocyclic modifications. Key differences in substituents, synthesis, and physicochemical properties are highlighted.

Structural Analogs with Varying Aromatic Groups

lists ethanone derivatives with diverse aryl groups, such as perfluorophenyl, thiophene, and bromophenyl substituents. For example:

  • 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one : Features a bromophenyl group and a benzimidazotriazole-thiophene system. Its synthesis (40°C, Procedure C) is similar to the target compound’s likely route, but the bulky benzimidazotriazole moiety reduces solubility compared to the diazepane-tetrahydrofuran system .

Diazepane-Based Analogs

describes 2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one, which replaces the tetrahydrofuran-3-yl group with a bipiperidinyl-fluorophenoxy chain. This modification increases molecular weight (estimated ~490 g/mol vs.

Sulfanylidene Derivatives

reports 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one and its analogs. These compounds feature a sulfoximine group instead of the diazepane ring. For instance:

  • The sulfoximine group may confer unique electronic properties, influencing catalytic or biological activity .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Conditions
Target Compound C₁₈H₂₁ClF₂N₂O₂ ~380 2-Chloro-6-fluorophenyl, tetrahydrofuran-3-yl-1,4-diazepane Not reported Likely requires multi-step coupling (analogous to )
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one C₂₃H₁₈BrN₅OS ~508 Bromophenyl, benzimidazotriazole-thiophene Not reported 40°C, Procedure C
2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one C₂₄H₂₆ClF₂N₂O₂ ~490 2-Fluorophenoxy-bipiperidine Not reported Multi-step nucleophilic substitution
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₁H₁₂ClNO₂S ~257.7 Chloromethylphenyl, sulfoximine 137.3–138.5 Ruthenium-catalyzed synthesis

Key Findings and Implications

  • Substituent Effects: The chloro-fluorophenyl group in the target compound likely improves metabolic stability compared to non-halogenated analogs (e.g., thiophene derivatives in ).
  • Heterocyclic Influence : The diazepane-tetrahydrofuran system may enhance CNS penetration relative to bulkier scaffolds (e.g., benzimidazotriazole in ) or polar sulfoximines in .
  • Synthesis Complexity : Multi-step procedures involving coupling reactions (as inferred from ) are common, but the target compound’s tetrahydrofuran-3-yl group could simplify purification compared to bipiperidinyl analogs .

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